molecular formula C13H15NO3 B14238588 ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate

ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate

Katalognummer: B14238588
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: KBERWDMRHARRLM-WINXDLSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a benzenecarboximidoyl group and a hydroxybutenoate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine to catalyze the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The double bond in the butenoate moiety can be reduced to form a saturated ester.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ethyl (E)-2-(benzenecarboximidoyl)-3-oxobut-2-enoate.

    Reduction: Formation of ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybutanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavors due to its ester functionality.

Wirkmechanismus

The mechanism of action of ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxy and ester groups play a crucial role in these interactions, allowing the compound to bind to specific sites on the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the benzenecarboximidoyl group.

    Benzaldehyde: A precursor in the synthesis of the compound, with a simpler structure.

    Ethyl (E)-2-(benzenecarboximidoyl)-3-oxobut-2-enoate: An oxidized form of the compound.

Uniqueness

Ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C13H15NO3

Molekulargewicht

233.26 g/mol

IUPAC-Name

ethyl (E)-2-(benzenecarboximidoyl)-3-hydroxybut-2-enoate

InChI

InChI=1S/C13H15NO3/c1-3-17-13(16)11(9(2)15)12(14)10-7-5-4-6-8-10/h4-8,14-15H,3H2,1-2H3/b11-9+,14-12?

InChI-Schlüssel

KBERWDMRHARRLM-WINXDLSSSA-N

Isomerische SMILES

CCOC(=O)/C(=C(\C)/O)/C(=N)C1=CC=CC=C1

Kanonische SMILES

CCOC(=O)C(=C(C)O)C(=N)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.